molecular formula C13H22Cl2N2 B2576706 N1-benzylcyclohexane-1,4-diamine dihydrochloride CAS No. 2059955-84-7

N1-benzylcyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2576706
CAS No.: 2059955-84-7
M. Wt: 277.23
InChI Key: PQCOBEJAVHSGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-benzylcyclohexane-1,4-diamine dihydrochloride” is an organic compound with the chemical formula C13H20Cl2N2. It has a molecular weight of 277.24 . It is typically stored at room temperature and comes in the form of a powder .

Scientific Research Applications

Catalyst in Asymmetric Synthesis

N1-benzylcyclohexane-1,4-diamine derivatives have been effectively utilized as catalysts in asymmetric synthesis. For instance, a chiral primary-tertiary-1,2-diamine, a close relative of N1-benzylcyclohexane-1,4-diamine, was designed and synthesized for use in aldol reactions between ketones and aryl aldehydes, achieving high yields and excellent enantioselectivity (Biao Xu, Lei Li, & S. Gou, 2013). Another study demonstrated the application of nickel(II)-diamine complexes for enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes, highlighting the distinct roles of diamine ligands in stereoinduction and substrate enolization (Davidr . Evans, Shizue Mito, & D. Seidel, 2007).

Chiral Separation and Optical Materials

Chiral diamines, including N1-benzylcyclohexane-1,4-diamine derivatives, have shown importance in the synthesis and chromatographic resolution of enantiomers. The synthesis of such compounds via diastereoselective routes and their high enantiomeric excesses underscore their potential in chiral resolution technologies (P. Bisel, M. Schlauch, E. Weckert, K. Sin, & A. Frahm, 2001). Furthermore, the study of their crystal packing through interactions such as C–H⋯N and π⋯π highlights their role in the development of optical materials (C. Lai, F. Mohr, & E. Tiekink, 2006).

Antibacterial Activities

N1-benzylcyclohexane-1,4-diamine derivatives have been explored for their antibacterial properties. DFT calculations and in silico studies on Schiff base derivatives of this compound revealed significant interactions with bacterial proteins, displaying superior antibacterial activity against Staphylococcus aureus and Escherichia coli (A. P, 2019).

Electrophosphorescent Devices

Novel host materials for electrophosphorescent devices have been synthesized using derivatives of N1-benzylcyclohexane-1,4-diamine. These materials exhibit high thermal and morphological stability, essential for the development of yellow phosphorescent organic light-emitting diodes with high efficiency and low roll-off at practical brightness levels (Song Zhang, Qiu-Lei Xu, Yi-Ming Jing, Xuan Liu, Guangzhao Lu, X. Liang, You‐Xuan Zheng, & J. Zuo, 2015).

Safety and Hazards

The safety information for “N1-benzylcyclohexane-1,4-diamine dihydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .

Properties

IUPAC Name

4-N-benzylcyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCOBEJAVHSGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.